

An In-depth Technical Guide to 2-Amino-4,6-difluorobenzonitrile

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Compound of Interest

Compound Name: 2-Amino-4,6-difluorobenzonitrile

Cat. No.: B070766

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CAS Number: 190011-84-8

This technical guide provides a comprehensive overview of **2-Amino-4,6-difluorobenzonitrile**, a fluorinated aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and its emerging role as a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Core Molecular Data

2-Amino-4,6-difluorobenzonitrile is a versatile synthetic intermediate. Its fundamental properties are summarized below for quick reference.

Property	Value	Source
CAS Number	190011-84-8	[1]
Molecular Formula	C ₇ H ₄ F ₂ N ₂	[1]
Molecular Weight	154.12 g/mol	[1]
Predicted Boiling Point	277.3 ± 40.0 °C	
Predicted Density	1.4 ± 0.1 g/cm ³	
Appearance	White to off-white crystalline solid	

Spectroscopic and Physicochemical Data

Detailed analytical data is crucial for the unambiguous identification and application of **2-Amino-4,6-difluorobenzonitrile** in research and development.

Parameter	Data
Melting Point	Data not available in searched results.
Solubility	Data not available in searched results.
¹ H NMR	Spectral data not available in searched results.
¹³ C NMR	Spectral data not available in searched results.
Infrared (IR) Spectroscopy	Characteristic absorption bands are expected for N-H (amine) and C≡N (nitrile) stretching vibrations. ^[2]
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected at m/z 154. ^[2]

Synthesis of 2-Amino-4,6-difluorobenzonitrile

The primary synthetic route to **2-Amino-4,6-difluorobenzonitrile** involves the nucleophilic aromatic substitution of a fluorine atom in 2,4,6-trifluorobenzonitrile with ammonia.^[3] While a detailed experimental protocol was not found in the searched literature, a general procedure can be outlined based on this established transformation.

Experimental Protocol: Synthesis from 2,4,6-Trifluorobenzonitrile

Objective: To synthesize **2-Amino-4,6-difluorobenzonitrile** via amination of 2,4,6-trifluorobenzonitrile.

Materials:

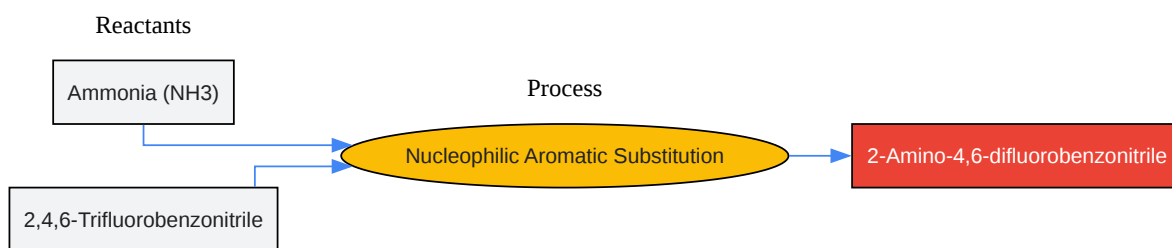
- 2,4,6-Trifluorobenzonitrile

- Ammonia (aqueous solution or gas)
- A suitable organic solvent (e.g., Dioxane, THF, or DMSO)
- Reaction vessel (e.g., sealed tube or autoclave for reactions above atmospheric pressure)
- Standard work-up and purification reagents and equipment (e.g., water, organic extraction solvent, drying agent, rotary evaporator, chromatography supplies)

Procedure (General Outline):

- In a suitable reaction vessel, dissolve 2,4,6-trifluorobenzonitrile in an appropriate organic solvent.
- Introduce ammonia into the reaction mixture. This can be done by adding a concentrated aqueous solution of ammonia or by bubbling ammonia gas through the solution. The reaction may require elevated temperatures and pressures to proceed efficiently.
- The reaction mixture is stirred at the chosen temperature for a time sufficient to ensure complete conversion of the starting material, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The product is isolated through standard work-up procedures, which may include quenching the reaction with water, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and removing the solvent under reduced pressure.
- The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure **2-Amino-4,6-difluorobenzonitrile**.

Reaction Workflow:



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Synthesis of **2-Amino-4,6-difluorobenzonitrile**.

Applications in Drug Discovery and Development

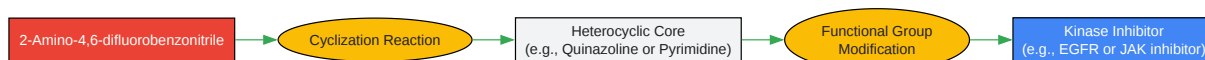
Fluorinated organic molecules are of paramount importance in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. **2-Amino-4,6-difluorobenzonitrile**, with its strategic placement of fluorine atoms and reactive amino and nitrile functionalities, is an attractive building block for the synthesis of complex heterocyclic compounds with therapeutic potential.

While specific drugs synthesized directly from **2-Amino-4,6-difluorobenzonitrile** were not identified in the searched literature, analogous aminobenzonitrile derivatives are extensively used in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) signaling pathways. These pathways are critical regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers and inflammatory diseases.

Role as a Precursor for Kinase Inhibitors

The chemical structure of **2-Amino-4,6-difluorobenzonitrile** makes it an ideal precursor for constructing the core scaffolds of various kinase inhibitors. The amino group can be readily functionalized, and the nitrile group can participate in cyclization reactions to form heterocyclic systems, such as quinazolines and pyrimidines, which are common cores of many approved kinase inhibitors.

Hypothetical Synthetic Application Workflow:



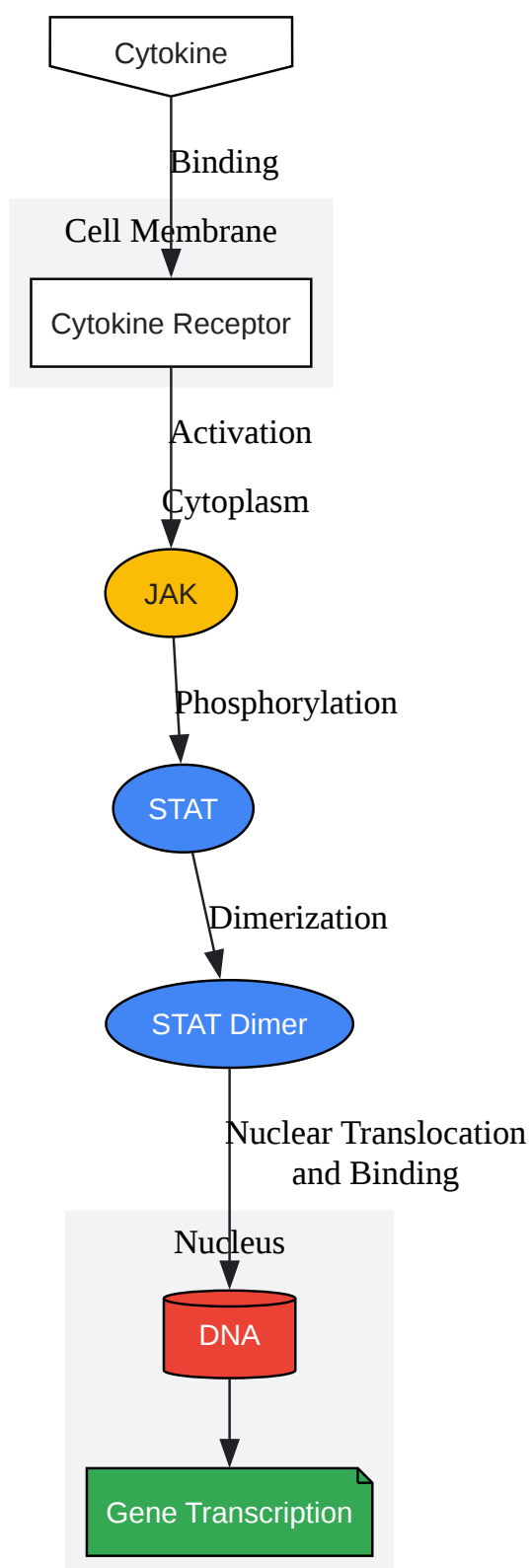
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Synthetic utility in kinase inhibitor development.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[4][5] Its aberrant activation is implicated in various malignancies and autoimmune disorders. The development of JAK inhibitors is a major focus in modern drug discovery.

Simplified JAK-STAT Signaling Pathway:



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Overview of the JAK-STAT signaling cascade.

Conclusion

2-Amino-4,6-difluorobenzonitrile is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique electronic properties conferred by the fluorine atoms, combined with the synthetic handles of the amino and nitrile groups, make it a promising starting material for the development of novel therapeutics, including potent and selective kinase inhibitors. Further research into its reactivity and the development of detailed synthetic protocols will undoubtedly expand its utility in the creation of complex and biologically active molecules.

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